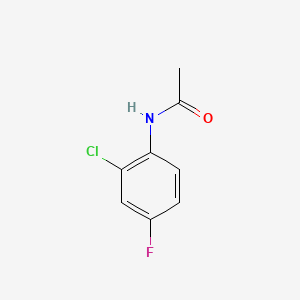

2'-Chloro-4'-fluoroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULZFLOGABTQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343387 | |

| Record name | 2'-Chloro-4'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-35-9 | |

| Record name | N-(2-Chloro-4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-4'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Chloro-4'-fluoroacetanilide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2'-Chloro-4'-fluoroacetanilide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic amide that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct reactivity and properties that are highly valued in various industrial and research settings. This compound is particularly instrumental as a building block in the development of pharmaceuticals and agrochemicals, where the presence of halogens can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of the final active ingredients.[1][2]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications. The information is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 399-35-9 | [1][3] |

| Molecular Formula | C₈H₇ClFNO | [1][3] |

| Molecular Weight | 187.60 g/mol | [1][3] |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [3] |

| Appearance | White to gray or red powder/crystal | [1] |

| Melting Point | 117 - 120 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from 4-fluoroaniline. This method is scalable and provides a high yield of the desired product.[4]

Causality of Experimental Design

The synthesis is designed for high efficiency and regioselectivity.

-

Step 1: Acetylation: 4-fluoroaniline is first protected as an acetanilide. This is crucial because the acetamido group is an ortho-, para-director and is less activating than the primary amine. This moderation prevents over-chlorination and directs the subsequent electrophilic substitution. Acetic anhydride is an ideal acetylating agent as it is highly reactive and the byproduct, acetic acid, is easily removed.

-

Step 2: Electrophilic Chlorination: The resulting 4-fluoroacetanilide undergoes regioselective chlorination. The acetamido group directs the incoming electrophile (Cl⁺) to the ortho position. Sulfuryl chloride (SO₂Cl₂) is often used as the chlorinating agent in a suitable solvent like chloroform. It is a convenient source of chlorine and the reaction is exothermic, often requiring reflux to go to completion.[4]

Experimental Protocol: Synthesis from 4-Fluoroaniline

This protocol is adapted from established literature procedures.[4]

Step 1: Synthesis of 4-Fluoroacetanilide

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add 4-fluoroaniline (1.0 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled aniline while stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding ice-water. A precipitate of 4-fluoroacetanilide will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the dried 4-fluoroacetanilide (1.0 eq) from Step 1 in chloroform in a round-bottom flask.

-

Add sulfuryl chloride (1.1 eq) dropwise to the solution. The reaction is exothermic, so the addition should be controlled.

-

After addition, equip the flask with a condenser and reflux the mixture overnight. The progress of the reaction should be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over ice-water.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound as a crystalline solid.[4]

Visualization: Synthesis Workflow

Caption: Figure 1. Synthesis Workflow for this compound

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

Data Presentation: Summary of Expected Spectral Data

| Technique | Feature | Expected Observation |

| IR (ATR) | N-H Stretch | ~3265 cm⁻¹ (Strong, sharp) |

| C=O Stretch (Amide I) | ~1670 cm⁻¹ (Strong) | |

| N-H Bend (Amide II) | ~1540 cm⁻¹ (Strong) | |

| Aromatic C=C Stretch | ~1590, 1480 cm⁻¹ (Medium) | |

| C-Cl Stretch | ~750-800 cm⁻¹ (Strong) | |

| ¹H NMR | -NH (Amide Proton) | Singlet, ~δ 8.0-9.5 ppm |

| (DMSO-d₆)[5] | Aromatic Protons | Multiplets in the aromatic region, ~δ 7.0-8.0 ppm |

| -CH₃ (Acetyl) | Singlet, ~δ 2.1 ppm | |

| ¹³C NMR | C=O (Amide Carbonyl) | ~δ 168-170 ppm |

| Aromatic Carbons | Multiple signals, ~δ 115-140 ppm | |

| -CH₃ (Acetyl) | ~δ 24 ppm | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 187 and 189 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |

| Key Fragment | m/z 145/147 (loss of ketene, C₂H₂O) |

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for confirming both the identity and purity of the synthesized compound.

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC System Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS System Parameters:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak at a specific retention time, confirming the sample's volatility and purity. The mass spectrum of this peak should be analyzed for the molecular ion cluster (m/z 187/189) and characteristic fragmentation patterns to confirm the compound's identity.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in several fields, most notably in the synthesis of bioactive molecules.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for creating more complex molecules with desired biological activities.[1]

-

Pharmaceuticals: It is an intermediate in the synthesis of analgesics and anti-inflammatory agents.[1] The presence of both chlorine and fluorine is a common motif in modern drug design. Fluorine can enhance metabolic stability and binding affinity, while chlorine provides a site for further chemical modification or can contribute to the overall lipophilicity and electronic properties of the molecule.[2][7]

-

Agrochemicals: The compound is used in the formulation of selective herbicides and pesticides.[1] The specific halogenation pattern can lead to compounds with high efficacy against target weeds or pests while maintaining safety for the desired crops.

Visualization: Role as a Synthetic Building Block

Caption: Figure 2. Role of this compound in Synthesis

Safety and Toxicological Profile

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory or industrial setting. The following information is based on aggregated GHS data.[3][8]

| Hazard Information | Details |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[3][8]H319: Causes serious eye irritation.[3][8]H335: May cause respiratory irritation.[3][8] |

| Precautionary Statements | P261: Avoid breathing dust.[3][8]P280: Wear protective gloves/eye protection/face protection.[3][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |

| First Aid Measures | Inhalation: Remove person to fresh air.[8]Skin Contact: Wash off immediately with soap and plenty of water.[8]Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]Ingestion: Do NOT induce vomiting. Seek medical advice.[9] |

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its well-defined physicochemical properties and versatile reactivity. Its synthesis is straightforward and high-yielding, and its structure can be unambiguously confirmed through standard spectroscopic methods. The strategic placement of chloro and fluoro substituents makes it an indispensable building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Press, J. S., & Hoffman, C. M. (1982). SYNTHESIS OF 2-CHLORO-4-FLUOROANILINE. OPPI Briefs, 14(3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Chloro-4'-fluoroacetanilide Spectra. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4'-Chloro-2'-fluoroacetanilide. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 4-Chloro-2-fluoroacetanilide;2-Fluoro-4-chloroacetanilide. Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 2-chloro-4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jesudason, J. J., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100320. Retrieved from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J. Iran. Chem. Soc., 20(4). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2'-Chloro-4'-fluoroacetanilide CAS number 399-35-9

An In-depth Technical Guide to 2'-Chloro-4'-fluoroacetanilide (CAS 399-35-9)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 399-35-9, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its physicochemical properties, outlines validated synthetic and analytical protocols, and explores its applications as a strategic building block. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this versatile compound.

Introduction and Core Compound Profile

This compound, with the IUPAC name N-(2-chloro-4-fluorophenyl)acetamide, is a halogenated aromatic amide.[1] Its molecular structure, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable precursor in organic synthesis.[2] The strategic placement of these halogens influences the electronic properties of the molecule, providing regiochemical control in subsequent reactions. This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules, including analgesics, anti-inflammatory agents, and herbicides.[2]

Chemical Structure Diagram

Caption: Chemical structure of N-(2-chloro-4-fluorophenyl)acetamide.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties is critical for handling, reaction design, and purification.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 399-35-9 | [1][2] |

| Molecular Formula | C₈H₇ClFNO | [1][2][3] |

| Molecular Weight | 187.60 g/mol | [1][2] |

| Appearance | White to gray powder/crystal | [2] |

| Melting Point | 117 - 120 °C | [2][4] |

| Purity | ≥ 98% (GC) | [2] |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amide proton, and the methyl protons. Data is available from sources such as PubChem, originating from Tokyo Kasei Kogyo Company, Ltd.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions for the chloro-substituted acetanilide structure include N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The presence of both chlorine and fluorine substituents will influence the fingerprint region. For the related compound 2'-Chloroacetanilide, the N-H stretch appears around 3260 cm⁻¹, the Amide I band near 1670 cm⁻¹, and the Amide II band near 1530 cm⁻¹.[5] These values serve as a reliable reference point for interpreting the spectrum of the title compound.

-

Mass Spectrometry (GC-MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. The NIST Mass Spectrometry Data Center lists data for this compound, confirming its molecular ion peak.[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through well-established organic reactions. The choice of pathway often depends on the availability and cost of starting materials.

Primary Synthetic Pathway: Acylation of 2-Chloro-4-fluoroaniline

The most direct and commonly employed method is the N-acetylation of 2-chloro-4-fluoroaniline (CAS 2106-02-7). This reaction is efficient and generally proceeds with high yield.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of halogenated acetanilides.[6]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and addition funnel, dissolve 2-chloro-4-fluoroaniline (1.0 mol) in a suitable solvent such as chloroform (approx. 1 L).

-

Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 mol) dropwise to the stirred solution. The addition rate should be controlled to manage the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux overnight to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and carefully quench it by pouring it over ice water. The product will precipitate as a solid.

-

Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any unreacted starting materials and byproducts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol-water mixture. The expected melting point of the purified product is 115-116°C.[6]

Causality Insight: The use of an excess of acetic anhydride is common to drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction. The aqueous workup is essential to remove water-soluble impurities and precipitate the organic product.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for various therapeutic classes, including analgesics and anti-inflammatory drugs. The halogen substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[7]

-

Agrochemicals: In the agricultural sector, this compound is used in the formulation of modern herbicides and pesticides.[2] The specific halogenation pattern is often key to the biological activity and selectivity of the resulting agrochemical. For example, related N-(substituted phenyl)-2-chloroacetamides are important intermediates in herbicide synthesis.[8]

-

Material Science: The compound is also employed in the synthesis of specialty polymers and coatings, where its structure can enhance properties like durability and resistance to environmental factors.[2]

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling this compound.

Table 2: GHS Hazard Identification

| Hazard Class | Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [1][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [1][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | [1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are available.[10]

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed when not in use.[2][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Toxicological Profile: The product is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1][10] It is not classified as a carcinogen or for reproductive toxicity based on available data.[10] In case of fire, hazardous decomposition products may include nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[10][11]

Conclusion

This compound (CAS 399-35-9) is a high-value chemical intermediate with a well-defined profile. Its utility in the synthesis of pharmaceuticals and agrochemicals is firmly established, driven by the specific reactivity conferred by its halogenated structure. This guide has provided a technical foundation covering its properties, synthesis, analysis, and safe handling, equipping researchers and developers with the necessary knowledge to effectively utilize this compound in their work.

References

-

Press, J. S., & Hoffman, C. M. (1982). SYNTHESIS OF 2-CHLORO-4-FLUORANILINE. OPPI Briefs, 14(3), 1-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Si-shun, K., Jian-guo, Z., & Li-juan, S. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetanilide. John Wiley & Sons, Inc. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.399-35-9, this compound Suppliers. Retrieved from [Link]

-

Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 8(1), 1-28. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 399-35-9・this compound・329-28461・327-28462[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2'-Chloro-4'-fluoroacetanilide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-4'-fluoroacetanilide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its molecular structure, featuring a substituted acetanilide core with both chloro and fluoro moieties, makes it a versatile and valuable synthetic intermediate. The specific placement of these halogens influences the molecule's reactivity and physicochemical properties, allowing for its strategic incorporation into more complex and biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust and validated synthesis protocol, in-depth analytical characterization, and its pivotal role in the development of pharmaceuticals and herbicides.

Core Properties and Molecular Structure

Understanding the fundamental physicochemical properties of this compound is the first step in its effective application. These properties dictate its behavior in chemical reactions, its solubility, and its stability.

Molecular Identity:

-

IUPAC Name: N-(2-chloro-4-fluorophenyl)acetamide[1]

-

Chemical Formula: C₈H₇ClFNO[1]

-

CAS Number: 399-35-9[1]

-

Molecular Weight: 187.60 g/mol [1]

Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 187.60 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 117 - 120 °C | |

| Purity | >98.0% (GC) |

The structure consists of an acetamide group (-NHCOCH₃) attached to a 2-chloro-4-fluorophenyl ring. The ortho-chloro substituent and the para-fluoro substituent create a unique electronic and steric environment that is key to its utility in synthesis.

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the N-acetylation of 2-chloro-4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Logical Workflow for Synthesis and Verification

The following diagram illustrates the logical flow from starting materials to a fully validated final product, emphasizing the self-validating nature of the protocol.

Caption: Logical workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: N-Acetylation

This protocol describes the synthesis starting from 2-chloro-4-fluoroaniline and using acetic anhydride as the acetylating agent.

Reagents & Equipment:

-

2-chloro-4-fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-chloro-4-fluoroaniline in 30 mL of glacial acetic acid. The acetic acid serves as a solvent that readily dissolves the aniline derivative and is compatible with the acetylating agent.

-

Acetylation: While stirring the solution at room temperature, slowly add 8.5 mL of acetic anhydride dropwise. The reaction is exothermic; a slow addition rate helps to control the temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approximately 118 °C) for 30 minutes to ensure the reaction goes to completion.

-

Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. This step quenches any unreacted acetic anhydride and causes the less water-soluble product, this compound, to precipitate out of the aqueous solution.

-

Isolation of Crude Product: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.[2] Wash the solid cake with two portions of 50 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification Protocol: Recrystallization

Recrystallization is a critical step to achieve high purity, which is essential for subsequent applications, especially in drug synthesis.[3] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold one, leaving impurities behind in the solution (mother liquor).[3]

Step-by-Step Procedure:

-

Solvent Selection: An ethanol/water mixture is an effective solvent system for this compound.

-

Dissolution: Place the dried crude product into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hotplate until the solid dissolves completely.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: To the hot, clear ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.[3]

-

Final Drying: Dry the purified crystals under vacuum to obtain the final product. A sharp melting point close to the literature value (117-120 °C) is a strong indicator of high purity.[5]

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. Each method provides a piece of the structural puzzle, and together, they offer definitive validation of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the conversion of the primary amine in the starting material to the amide in the product.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3260 | N-H Stretch | Amide N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1670 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1530 | N-H Bend (Amide II) | Amide N-H |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1245 | C-F Stretch | Aryl-Fluorine |

| ~750 | C-Cl Stretch | Aryl-Chlorine |

Data sourced from[6]

Interpretation: The disappearance of the characteristic primary amine (NH₂) stretches of the starting material (2-chloro-4-fluoroaniline) and the appearance of the strong amide C=O stretch around 1670 cm⁻¹ and the N-H stretch around 3260 cm⁻¹ are clear evidence of a successful acetylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the number and connectivity of protons in the molecule.

-

~2.2 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (CH₃) of the acetyl moiety. Its integration value of 3H confirms its identity.

-

~7.1-7.5 ppm (multiplet, 3H): These signals arise from the three protons on the aromatic ring. The complex splitting pattern is due to coupling between the aromatic protons and with the fluorine atom.

-

~8.0 ppm (broad singlet, 1H): This downfield signal is characteristic of the amide proton (N-H). Its broadness is due to quadrupole relaxation and potential hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

-

~24 ppm: Carbon of the methyl group (CH₃).

-

~115-135 ppm: Six distinct signals corresponding to the carbons of the phenyl ring. The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F), appearing as a doublet.

-

~169 ppm: The downfield signal corresponds to the carbonyl carbon (C=O) of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187. The presence of a chlorine atom will result in a characteristic [M+2]⁺ peak at m/z 189 with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Applications in Industry and Research

This compound is not an end-product itself but rather a crucial building block. Its utility stems from the ability to further modify its structure to create high-value molecules.

Agrochemicals: Synthesis of Flufenacet

A primary industrial application of this compound is in the synthesis of the herbicide Flufenacet.[7] Flufenacet is an oxyacetanilide herbicide used for pre-emergence control of grass weeds in crops.[7] The synthesis involves the N-alkylation of this compound followed by further transformations. The core structure provided by the acetanilide is essential for its herbicidal activity.

Caption: Simplified pathway to the herbicide Flufenacet, highlighting key intermediates.

Pharmaceuticals: A Precursor for Bioactive Molecules

The substituted aniline scaffold is prevalent in many pharmacologically active compounds. This compound serves as a precursor for various research and development efforts. For example, derivatives of fluoro-acetanilides are explored for their potential as:

-

Anti-inflammatory Agents: The core structure is related to other non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it shares structural motifs with the anti-inflammatory drug Tarenflurbil, an enantiomer of flurbiprofen.[8][9] While not a direct precursor in the common synthesis, its structure makes it a valuable starting point for developing novel analogues.

-

Antiviral Agents: Recent research has demonstrated that compounds containing a chlorofluoroacetamide (CFA) warhead can act as covalent inhibitors of viral proteases, such as the 3CL protease of SARS-CoV-2. This highlights the potential for molecules derived from this compound in the development of new antiviral therapies.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, with a molecular weight of 187.60 g/mol , is more than just a chemical compound; it is a key enabler in the synthesis of complex molecules with significant biological activity. Its well-defined synthesis and purification protocols, combined with a clear set of analytical characterization techniques, provide a robust and validated pathway for its production. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's properties and reactivity is fundamental to leveraging its full potential in creating next-generation products.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Supporting Information. Available at: [Link]

-

Wikipedia. (n.d.). Flufenacet. Retrieved from [Link]

- Google Patents. (n.d.). CN105646397A - Preparation method of flufenacet.

-

Semantic Scholar. (n.d.). Synthesis of Flufenacet. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetanilide. Retrieved from [Link]

- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

- Google Patents. (n.d.). CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate.

-

AERU, University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetanilide. Retrieved from [Link]

-

Reddit. (2023). Help identifying assigning peaking in C13 NMR (Acetanilide). Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Tarenflurbil. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

- Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 481-486.

-

Unknown. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]

- Arjunan, V., & Mohan, S. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 436-444.

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

- Li, Y., et al. (2018).

Sources

- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Flufenacet - Wikipedia [en.wikipedia.org]

- 8. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Melting Point of 2'-Chloro-4'-fluoroacetanilide

This guide provides a comprehensive technical overview of the melting point of 2'-Chloro-4'-fluoroacetanilide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles, experimental best practices, and critical factors influencing the accurate determination of this fundamental physicochemical property.

Introduction to this compound: A Molecule of Significance

This compound (CAS No. 399-35-9) is a substituted acetanilide derivative with a molecular formula of C₈H₇ClFNO.[1][2] Its strategic placement of chloro and fluoro groups on the phenyl ring makes it a valuable building block in the synthesis of a variety of bioactive molecules.[1] An accurate melting point is a critical quality attribute, serving as a primary indicator of purity and a crucial parameter for process control in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 399-35-9 | |

| Molecular Formula | C₈H₇ClFNO | [2] |

| Molecular Weight | 187.60 g/mol | [3] |

| Appearance | White to gray or red powder/crystal | |

| Melting Point | 115-120 °C | [1][4] |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [2][3] |

Spectroscopic data, such as NMR and IR, are vital for confirming the chemical structure of this compound. This data should be acquired and analyzed to ensure the identity of the material before proceeding with physical characterization.

The Science Behind the Melting Point: A Deeper Look

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change is dictated by the strength of the intermolecular forces within the crystal lattice. For this compound, these forces are a composite of:

-

Hydrogen Bonding: The amide (-NH-C=O) group is a potent site for hydrogen bonding, where the hydrogen on the nitrogen atom can form a strong intermolecular bond with the carbonyl oxygen of a neighboring molecule. This is a primary contributor to the relatively high melting point of acetanilides.[5]

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms, along with the carbonyl group, create permanent dipoles within the molecule. The alignment of these dipoles in the crystal lattice results in significant attractive forces.

-

Van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall lattice energy.

The specific arrangement of these functional groups and the overall molecular symmetry influence how efficiently the molecules can pack in the crystal lattice, which in turn affects the melting point.

Accurate Melting Point Determination: A Validated Protocol

The following protocol is a self-validating system designed to yield accurate and reproducible melting point data for this compound, in line with pharmacopeial standards.[1][6][7]

Apparatus and Materials

-

Calibrated melting point apparatus (digital or oil bath)

-

Melting point capillaries (0.8-1.2 mm internal diameter)[1][7]

-

This compound sample (finely powdered and completely dry)

-

Melting point standards for calibration (e.g., caffeine, vanillin)

-

Mortar and pestle

-

Spatula

Instrument Calibration

Prior to any measurement, the accuracy of the melting point apparatus must be verified using certified reference standards. This ensures the trustworthiness of the experimental data. The calibration should be performed at regular intervals and should bracket the expected melting point of the sample.[8]

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the sample into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a melting point capillary into the powdered sample.

-

Invert the capillary and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.[1]

-

-

Melting Point Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set the initial temperature to approximately 10-15°C below the expected melting point of 115-120°C.

-

Use a rapid heating rate (e.g., 5-10°C/minute) to approach the expected melting range.

-

Once the temperature is within 15°C of the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1]

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Data Interpretation:

-

A pure sample of this compound should exhibit a sharp melting range of 1-2°C.

-

A broad melting range (greater than 2°C) is indicative of impurities.

-

Caption: Experimental workflow for accurate melting point determination.

Factors Influencing the Melting Point of this compound

Several factors can lead to deviations from the expected melting point, and understanding these is crucial for accurate analysis.

The Principle of Melting Point Depression

The presence of soluble impurities disrupts the uniform crystal lattice of this compound. This disruption weakens the intermolecular forces, requiring less energy to break the lattice, which results in a lower and broader melting range. This phenomenon is a cornerstone of purity assessment in organic chemistry.

Potential Impurities from Synthesis

The common synthesis of this compound often involves the acylation of 2-chloro-4-fluoroaniline or the chlorination of 4-fluoroacetanilide. Potential impurities could include:

-

Unreacted Starting Materials: Residual 2-chloro-4-fluoroaniline or 4-fluoroacetanilide.

-

By-products: Di-chlorinated or other isomeric acetanilides.

-

Solvents: Trapped solvent molecules from the reaction or recrystallization process.

The presence of any of these impurities will likely lead to a depressed and broadened melting range.

Polymorphism

Polymorphs are different crystalline forms of the same compound. These different forms can have distinct crystal lattice arrangements, leading to different melting points. While not extensively reported for this compound, the possibility of polymorphism should be considered if unexpected melting behavior is observed, especially in a pharmaceutical development context.

Experimental Parameters

-

Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium between the sample and the thermometer, leading to an artificially high and broad melting range.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in an inaccurate measurement.

Caption: Key factors influencing the melting point measurement.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Broad Melting Range (>2°C) | Impure sample; heating rate too fast. | Recrystallize the sample; repeat measurement with a slower heating rate (1-2°C/min). |

| Melting Point Lower than Expected | Presence of soluble impurities. | Purify the sample and re-measure. |

| Inconsistent Results | Poor sample packing; non-calibrated instrument. | Ensure consistent and dense sample packing; calibrate the apparatus with certified standards. |

| Sample Sublimes | The compound may have a high vapor pressure near its melting point. | Use a sealed capillary tube for the measurement. |

Conclusion

The melting point of this compound is a critical parameter that provides valuable insights into its purity and identity. By understanding the underlying scientific principles and adhering to a rigorously validated experimental protocol, researchers can ensure the generation of accurate and reliable data. This, in turn, supports the development of robust and reproducible synthetic processes for the advanced intermediates and active pharmaceutical ingredients that rely on this important building block.

References

-

Brown, C. J., & Corbridge, D. E. C. (1954). The crystal structure of acetanilide. Acta Crystallographica, 7(10), 711-716. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Pharma Times Official. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. scribd.com [scribd.com]

- 7. uspbpep.com [uspbpep.com]

- 8. pharmatimesofficial.com [pharmatimesofficial.com]

A Technical Guide to N-(2-chloro-4-fluorophenyl)acetamide for Advanced Research Applications

Introduction and Strategic Importance

N-(2-chloro-4-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for creating bioactive compounds.[1] The presence of chlorine and fluorine substituents on the phenyl ring provides unique electronic properties and metabolic stability, enhancing the reactivity and selectivity for developing molecules with improved efficacy and potentially reduced toxicity.[1] This guide provides an in-depth overview of its chemical identity, a robust synthesis protocol, key applications, and essential safety protocols for researchers and drug development professionals.

Chemical Identification and Nomenclature

Clarity in nomenclature is critical for scientific communication and procurement. While commonly referred to by its semi-systematic name, 2'-Chloro-4'-fluoroacetanilide, the universally accepted designation according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(2-chloro-4-fluorophenyl)acetamide .[2][3]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [2][3] |

| CAS Number | 399-35-9 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO | [1][2][3] |

| Molecular Weight | 187.60 g/mol | [1][2][3] |

| PubChem CID | 589419 | [1][2][3] |

| InChI Key | ZULZFLOGABTQFR-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)F)Cl |[2] |

Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, storage, and application in experimental design.

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to gray or red crystalline powder | [1][4] |

| Melting Point | 116 - 120 °C | [1][2] |

| Purity | Typically ≥98% (by GC) |[1][4] |

Synthesis Protocol: N-Acetylation of 2-Chloro-4-fluoroaniline

The synthesis of N-(2-chloro-4-fluorophenyl)acetamide is most commonly achieved via the N-acetylation of 2-chloro-4-fluoroaniline. This is a classic nucleophilic acyl substitution reaction, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent.

Rationale for Experimental Choices

-

Reactants : 2-chloro-4-fluoroaniline is the primary amine precursor. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed during workup. Acetyl chloride is an alternative but generates hydrochloric acid, which requires a stoichiometric amount of base to neutralize.

-

Base Catalyst : A tertiary amine base, such as triethylamine or pyridine, is used to catalyze the reaction and to scavenge the acid byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent : A polar aprotic solvent like dichloromethane (DCM) or ethyl acetate is ideal. It effectively dissolves the reactants without participating in the reaction and is volatile enough for easy removal post-reaction.

-

Workup : The aqueous workup is designed to remove the base catalyst, unreacted acetic anhydride (by hydrolysis), and the resulting acetic acid/salt. The final product, being largely nonpolar, remains in the organic phase.

-

Purification : Recrystallization is a highly effective method for purifying the solid product, typically using a solvent system like ethanol/water, which solubilizes the compound when hot but allows it to crystallize out upon cooling, leaving impurities behind.

Detailed Experimental Protocol

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-4-fluoroaniline (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 5-10 mL per gram of aniline).

-

Base Addition : Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C.

-

Acetylation : Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1M hydrochloric acid (HCl) to neutralize the excess triethylamine.

-

Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acetic acid, followed by a brine wash to remove residual water.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2-chloro-4-fluorophenyl)acetamide as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide.

Key Applications in Research and Development

The utility of N-(2-chloro-4-fluorophenyl)acetamide is demonstrated across multiple scientific disciplines.

-

Pharmaceutical Development : It is a crucial building block in the synthesis of analgesics and anti-inflammatory agents.[1] The specific arrangement of halogen atoms can influence binding affinities to biological targets and alter pharmacokinetic properties.

-

Agricultural Chemicals : In agrochemistry, this compound is used to formulate advanced herbicides and pesticides.[1] The halogen substituents are key to the molecule's herbicidal activity and environmental degradation profile.

-

Material Science : It finds applications in the production of specialty polymers and high-performance coatings, where its incorporation can enhance thermal stability and resistance to environmental degradation.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System with the following hazards:

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H315 : Causes skin irritation.[3][5] H319 : Causes serious eye irritation.[3][5] H335 : May cause respiratory irritation.[3][5] |Recommended Handling Procedures

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][6] Dispose of contaminated gloves properly after use.[6]

-

Hygiene : Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[7]

Storage and Stability

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]

-

Incompatibilities : Keep away from strong oxidizing agents, strong bases, and acids.[5][7] The compound is stable under recommended storage conditions.[5]

Spectral Data for Characterization

For structural verification and purity assessment, researchers can refer to established spectral data. Comprehensive datasets, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS), are available for N-(2-chloro-4-fluorophenyl)acetamide in public databases like PubChem.[3] These spectra provide the necessary fingerprints for confirming the identity of the synthesized compound.

References

- This compound, 98%. J&K Scientific.

- This compound | C8H7ClFNO | CID 589419. PubChem.

- This compound. Chem-Impex.

- This compound 399-35-9. Tokyo Chemical Industry Co., Ltd..

- This compound Safety D

- SAFETY DATA SHEET - 2-Chloroacetamide. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Chloroacetamide. Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2'-Chloro-4'-fluoroacetanilide

This in-depth technical guide provides a comprehensive overview of the solubility of 2'-Chloro-4'-fluoroacetanilide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation to facilitate laboratory work and process optimization.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [1] |

| CAS Number | 399-35-9 | [1][2] |

| Molecular Formula | C₈H₇ClFNO | [1][3][4] |

| Molecular Weight | 187.60 g/mol | [1][2] |

| Melting Point | 117 - 120 °C | [3] |

| Appearance | White to gray to red powder to crystal | [2][3] |

| Purity | >98.0% (GC) | [2] |

Theoretical Principles Governing Solubility

The dissolution of a crystalline solid like this compound in a liquid solvent is a complex thermodynamic process. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility based on the similarity of intermolecular forces between the solute and the solvent.

The key intermolecular forces influencing the solubility of this compound are:

-

Hydrogen Bonding: The amide group (-NH-C=O) can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create significant dipole moments within the molecule.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules.

Due to its capacity for hydrogen bonding and its polar nature, this compound is expected to be more soluble in polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[5][6]. A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra indicates a higher likelihood of dissolution[5][7].

Thermodynamic Models for Solubility Prediction

For more rigorous predictions, especially in the pharmaceutical industry, thermodynamic models such as the modified Apelblat model, Wilson model, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasi-Chemical) are employed.[8] These models can correlate experimental solubility data with temperature and can be used to predict solubility in different solvent systems.[8][9] More advanced methods like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can even predict temperature-dependent solubility with reasonable accuracy, sometimes without the need for prior experimental data.[8][10]

Experimental Determination of Solubility

Accurate, experimentally determined solubility data is crucial for process development and formulation. The following are two common and reliable methods for determining the solubility of this compound.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution and then quantifying the amount of dissolved solute by evaporating the solvent.[11]

Step-by-Step Methodology:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential to confirm saturation.[11]

-

-

Sample Withdrawal:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, dry container.

-

Evaporate the solvent using a suitable method (e.g., a rotary evaporator for volatile solvents or a vacuum oven for less volatile ones) at a temperature below the melting point of the solute.

-

-

Quantification:

-

Dry the container with the solid residue to a constant weight.

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Caption: Gravimetric Method Workflow for Solubility Determination.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is particularly useful for compounds that are difficult to analyze gravimetrically or when higher precision is required. This method involves creating a calibration curve to relate HPLC peak area to concentration.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

-

Calibration Curve Generation:

-

Inject a fixed volume (e.g., 10 µL) of each standard solution into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector set to an appropriate wavelength (e.g., 254 nm).[12]

-

Record the peak area for each standard.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant and filter it through a 0.45 µm syringe filter.[12]

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system under the same conditions used for the standards and record the peak area.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample from its peak area.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the saturated solution.

-

References

- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 399-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound(399-35-9) IR2 spectrum [chemicalbook.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. kinampark.com [kinampark.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

2'-Chloro-4'-fluoroacetanilide safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2'-Chloro-4'-fluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with this compound, designed for professionals in research and drug development. It moves beyond standard safety data sheet information to offer insights into potential toxicological mechanisms and best practices for risk mitigation in a laboratory setting.

This compound is a halogenated aromatic compound. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | PubChem[1] |

| Synonyms | This compound, N-(2-Chloro-4-fluorophenyl)acetamide | Synquest Labs[2] |

| CAS Number | 399-35-9 | Synquest Labs[2] |

| Molecular Formula | C₈H₇ClFNO | Synquest Labs[2] |

| Molecular Weight | 187.60 g/mol | PubChem[1] |

| Appearance | White to gray to red powder or crystal | Chem-Impex[3] |

| Melting Point | 117 - 120 °C | Chem-Impex[3] |

| Stability | Stable under normal handling and storage conditions | Synquest Labs[2] |

GHS Classification and Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Respiratory tract) |

Signal Word: Warning

Pictograms:

The primary hazards of this compound are irritant effects on the skin, eyes, and respiratory system.[1][2]

Toxicological Assessment: Beyond the Data Sheet

While the available safety data sheets indicate that this compound is not classified for acute oral, dermal, or inhalation toxicity, this often signifies a lack of data rather than a confirmed absence of toxicity.[2] For a comprehensive risk assessment, it is crucial to consider the toxicology of structurally related compounds.

Insights from Analogous Compounds

The metabolism of related anilide compounds can offer clues to the potential biotransformation of this compound. For instance, a study on 4-fluoroacetanilide in rats revealed that it can be metabolized to 4-acetamidophenol (paracetamol) and its conjugates.[4] This suggests that the acetanilide moiety of this compound could undergo similar metabolic transformations.

Furthermore, research on monochloroacetanilides has demonstrated that the position of the chlorine atom on the aniline ring influences the compound's nephrotoxic and hepatotoxic potential.[5] This highlights the importance of the specific substitution pattern of this compound in determining its overall toxicological profile.

Potential Metabolic Pathways and Toxic Mechanisms

Based on the metabolism of similar compounds, a hypothetical metabolic pathway for this compound could involve N-deacetylation and subsequent oxidation or conjugation. The presence of both chlorine and fluorine atoms may influence the rate and regioselectivity of these metabolic reactions.

The following diagram illustrates a potential risk assessment workflow when handling compounds with limited toxicological data, such as this compound.

Caption: A workflow for assessing the risks of compounds with limited toxicological data.

Safe Handling and Risk Mitigation Strategies

Given the known irritant properties and the potential for uncharacterized systemic toxicity, a cautious approach to handling this compound is warranted.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

-

Containment: For procedures that may generate dust, use of a glove box or other containment solutions is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential for preventing exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |

| Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed. | Minimizes the risk of skin contact. |

| Respiratory Protection | An appropriate respirator should be used if engineering controls are insufficient or during spill cleanup. | Prevents respiratory tract irritation from dust or aerosols. |

Handling and Storage Procedures

-

Handling: Avoid creating dust. Use appropriate tools for handling solids. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Emergency Procedures

Prompt and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release Measures

In the event of a spill, follow a clear and systematic procedure.

Caption: A stepwise procedure for responding to a spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be treated as hazardous.

Conclusion

While this compound has a defined GHS classification for its irritant properties, a comprehensive toxicological profile is not yet available. Professionals in research and drug development should therefore handle this compound with a high degree of caution, employing robust engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. By considering the toxicology of structurally related compounds, a more nuanced and protective risk assessment can be achieved, ensuring a safer laboratory environment.

References

-

PubChem. This compound | C8H7ClFNO | CID 589419. [Link]

-

PubMed. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. [Link]

-

Chem-Impex. This compound. [Link]

-

PubMed. Renal and hepatic toxicity of monochloroacetanilides in the Fischer 344 rat. [Link]

-

PubChem. GHS Classification Summary. [Link]

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

NIST WebBook. Acetanilide, 2-chloro-4'-nitro-. [Link]

-

PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

-

PubChem. Benzenamine, 2-chloro-4-fluoro-. [Link]

Sources

- 1. This compound | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal and hepatic toxicity of monochloroacetanilides in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the GHS Classification of N-(2-chloro-4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Accurate Hazard Communication